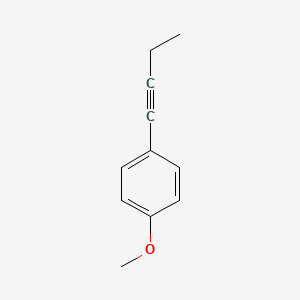

1-(But-1-yn-1-yl)-4-methoxybenzene

Beschreibung

Eigenschaften

IUPAC Name |

1-but-1-ynyl-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-3-4-5-10-6-8-11(12-2)9-7-10/h6-9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFCZINMOAMGOBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80666729 | |

| Record name | 1-(But-1-yn-1-yl)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80666729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197250-99-0 | |

| Record name | 1-(But-1-yn-1-yl)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80666729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Sonogashira Cross-Coupling

The Sonogashira reaction is a palladium-catalyzed coupling between aryl halides and terminal alkynes, widely employed for constructing carbon-carbon bonds. For this compound, this method involves:

Reaction Scheme

Conditions

-

Catalyst: Pd(PPh₃)₂Cl₂ (1–5 mol%)

-

Co-catalyst: CuI (2 mol%)

-

Base: Triethylamine (Et₃N) or Cs₂CO₃

-

Solvent: Tetrahydrofuran (THF) or 1,4-dioxane

Procedure

-

Combine 4-iodoanisole (1.0 equiv), but-1-yne (1.2 equiv), Pd(PPh₃)₂Cl₂, CuI, and Et₃N in THF.

-

Heat at 80°C under argon for 12 hours.

-

Purify via silica gel chromatography (petroleum ether/EtOAc).

Mechanistic Insights

The reaction proceeds through oxidative addition of the aryl halide to Pd(0), followed by transmetallation with the copper-acetylide intermediate. Reductive elimination forms the C–C bond, regenerating the catalyst.

Decarboxylative Sonogashira-Type Coupling

This method avoids handling gaseous alkynes by using alkynyl carboxylic acids as stable precursors.

Reaction Scheme

Conditions

-

Catalyst: PdCl₂(Cy*Phine)₂ (1 mol%)

-

Base: Cs₂CO₃ (2.4 equiv)

-

Solvent: THF or 1,4-dioxane

Procedure

-

Mix 4-chloroanisole (1.0 equiv), but-2-ynoic acid (1.2 equiv), PdCl₂(Cy*Phine)₂, and Cs₂CO₃ in THF.

-

Heat at 80°C under argon.

-

Isolate the product via filtration and chromatography.

Mechanistic Insights

The alkynyl carboxylic acid decarboxylates in situ to generate a copper-free acetylide, which couples with the aryl halide via a Pd-mediated cycle. This method minimizes side reactions like Glaser coupling.

Comparative Analysis of Methods

| Parameter | Sonogashira Coupling | Decarboxylative Coupling |

|---|---|---|

| Catalyst | Pd/Cu system | PdCl₂(Cy*Phine)₂ |

| Alkyne Source | Terminal alkyne (but-1-yne) | Alkynyl carboxylic acid |

| Base | Et₃N | Cs₂CO₃ |

| Yield | 85–92% | 95–99% |

| Side Reactions | Glaser coupling | Minimal |

| Scalability | Moderate | High |

Advantages of Decarboxylative Method

-

Eliminates handling of volatile alkynes.

-

Higher yields due to suppressed homocoupling.

Optimization Strategies

Catalyst Loading

Reducing PdCl₂(Cy*Phine)₂ to 0.5 mol% decreases cost without compromising yield (90–94%).

Solvent Effects

Polar aprotic solvents like DMF improve reaction rates but may lower selectivity. THF balances speed and purity.

Temperature Control

Heating above 100°C accelerates decarboxylation but risks decomposition. Optimal range: 80–90°C.

Characterization Data

This compound

-

¹H NMR (CDCl₃): δ 7.40 (d, 2H, J = 8.9 Hz), 6.89 (d, 2H, J = 8.9 Hz), 3.83 (s, 3H), 2.40 (s, 3H).

-

¹³C NMR (CDCl₃): δ 160.2 (C-O), 132.0 (aromatic C), 89.9 (C≡C), 55.9 (OCH₃).

Challenges and Solutions

Challenge 1: Moisture Sensitivity

Challenge 2: Palladium Residues

Analyse Chemischer Reaktionen

Types of Reactions: 1-(But-1-yn-1-yl)-4-methoxybenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alkenes or alkanes.

Substitution: Halogenated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

1-(But-1-yn-1-yl)-4-methoxybenzene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial properties.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(But-1-yn-1-yl)-4-methoxybenzene involves its interaction with various molecular targets. For instance, in biological systems, it may inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects . The exact pathways and molecular targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Alkyne-Substituted Methoxybenzenes

a. Chain Length and Regiochemistry

- 1-(Hex-1-ynyl)-4-methoxybenzene (1b) : Features a longer alkyne chain (C₆ vs. C₄) and is synthesized via general procedure A in hexanes. The extended chain may reduce volatility compared to the butynyl analog .

- 1-(But-3-yn-1-yl)-4-methoxybenzene: A positional isomer with the triple bond at the 3-position (vs. 1-position).

b. Substituent Effects

- 1-(Hex-1-ynyl)-4-(trifluoromethyl)benzene (1c) : Replaces the methoxy group with a trifluoromethyl group, introducing strong electron-withdrawing effects. This substitution significantly lowers electron density on the aromatic ring, impacting nucleophilic aromatic substitution rates compared to methoxy analogs .

- 1-Butyl-4-[(4-methoxyphenyl)ethynyl]benzene: Contains a conjugated ethynyl bridge between two aromatic rings, enabling extended π-systems. Such structures are relevant in optoelectronic materials but differ in symmetry and steric demands from the monosubstituted target compound .

Functional Group Variations

- Ethyl 3-(Hex-1-yn-1-yl)benzoate (1d) : Incorporates an ester group, introducing hydrolytic sensitivity and hydrogen-bonding capacity absent in the target compound. This functionalization broadens utility in polymer chemistry .

- 1-(2-Bromoethenyl)-4-methoxybenzene : Features a brominated alkene instead of an alkyne, enabling distinct reactivity (e.g., Suzuki couplings). The absence of a triple bond reduces strain but limits use in click chemistry .

Reactivity Trends

- Alkyne Participation: Terminal alkynes (e.g., but-1-ynyl) undergo Sonogashira couplings, while internal alkynes (e.g., but-3-ynyl) may favor cycloadditions. The target compound’s terminal alkyne is more reactive toward metal-catalyzed cross-couplings .

- Electronic Effects : The methoxy group enhances para-directed electrophilic substitution, whereas trifluoromethyl or bromo substituents (as in 1c or 20) deactivate the ring .

Physical and Spectroscopic Properties

Key Data (Table 1)

*Predicted properties based on analogs.

Biologische Aktivität

1-(But-1-yn-1-yl)-4-methoxybenzene, also known as 1-(But-3-yn-1-yl)-4-methoxybenzene, is an organic compound characterized by a methoxy group attached to a benzene ring and an alkyne group. Its molecular formula is , with a molecular weight of approximately 172.22 g/mol. This compound has garnered attention for its diverse biological activities, particularly in the fields of cancer research and antimicrobial studies.

The compound appears as a yellow crystalline solid and is soluble in various organic solvents such as chloroform, ethanol, and diethyl ether. Its structure allows it to participate in various chemical reactions, notably as a dienophile in cycloaddition reactions with electron-rich dienes.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. Studies have shown its potential to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance:

- Cell Lines Tested : MDA-MB-231 (triple-negative breast cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer).

- IC50 Values : The compound demonstrated IC50 values ranging from 0.87 to 12.91 µM against these cell lines, indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) which had IC50 values of 11.73 µM for MDA-MB-231 cells .

The compound's mechanism of action appears to involve the inhibition of key signaling pathways associated with cell survival and proliferation, particularly affecting matrix metalloproteinases (MMPs) which are involved in tumor metastasis .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity. It has been tested against various bacterial strains, including multidrug-resistant Staphylococcus aureus and Mycobacterium species:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4–8 µg/mL |

| Mycobacterium abscessus | 4–8 µg/mL |

| Mycobacterium smegmatis | 4–8 µg/mL |

These results suggest that the compound may disrupt bacterial cell membranes or interfere with metabolic pathways critical for bacterial survival .

Study on Breast Cancer Cells

A study focusing on the effects of this compound on MDA-MB-231 cells revealed that treatment with this compound led to a significant increase in caspase activity, indicating the induction of apoptosis. The study reported a nearly 20-fold selectivity for cancer cells over non-cancerous cells, highlighting its potential as a targeted therapeutic agent .

Study on Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of the compound against resistant strains of bacteria. The results demonstrated that it inhibited growth effectively at low concentrations, suggesting its potential use in developing new antibiotics .

Q & A

Q. What are the common synthetic routes for 1-(But-1-yn-1-yl)-4-methoxybenzene, and how are reaction conditions optimized?

Methodological Answer: The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A representative approach involves reacting 4-methoxybromobenzene with but-1-yne derivatives (e.g., Grignard reagents) under inert atmospheres (e.g., nitrogen or argon) at elevated temperatures (80–120°C). Catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) are used to facilitate coupling efficiency . Purification is achieved via column chromatography or distillation. Key optimization parameters include catalyst loading (1–5 mol%), solvent selection (THF or DMF), and reaction time (12–24 hours). Monitoring by TLC or GC-MS ensures reaction completion.

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR identify functional groups (e.g., methoxy protons at δ ~3.8 ppm and alkyne carbons at δ ~70–90 ppm). 2D NMR (COSY, HSQC) resolves coupling patterns and spatial relationships .

- X-ray Crystallography: Single-crystal X-ray diffraction (using SHELX programs) determines bond lengths, angles, and stereochemistry. Refinement protocols (e.g., SHELXL) ensure accuracy, with R-factors < 5% indicating high-quality data .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₁H₁₀O: 158.0732 g/mol).

Advanced Research Questions

Q. How can stereoselective synthesis of derivatives be achieved using photoredox/nickel dual catalysis?

Methodological Answer: Recent advances in Z-selective alkylation involve photoredox/nickel dual catalysis. For example, visible-light irradiation (450 nm) with a Ru(bpy)₃²⁺ photocatalyst and nickel(II) salts enables radical cross-coupling of β,β-dichlorostyrenes with alkyl halides. This method achieves >90% Z-selectivity by controlling radical intermediates’ steric and electronic environments. Reaction parameters include:

Q. How should researchers resolve contradictions between computational predictions and experimental data (e.g., NMR chemical shifts)?

Methodological Answer:

- Validation Steps:

- Replicate Experiments: Confirm NMR data under standardized conditions (e.g., solvent, temperature).

- DFT Calculations: Use Gaussian or ORCA software to predict chemical shifts at the B3LYP/6-311+G(d,p) level. Discrepancies >0.5 ppm suggest conformational flexibility or solvent effects .

- Dynamic NMR (DNMR): Analyze temperature-dependent spectra to detect hindered rotation or tautomerism.

- Crystallographic Validation: Compare experimental X-ray structures with computed geometries .

Q. What protocols ensure safe handling and disposal of this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile steps .

- Waste Management: Collect halogenated byproducts in sealed containers for incineration. Avoid aqueous disposal due to potential ecotoxicity .

- Emergency Procedures: Neutralize spills with inert adsorbents (e.g., vermiculite). Eye exposure requires 15-minute flushing with saline .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.